[4-(1-Piperidinylmethyl)phenyl]magnesium bromide
Description
[4-(1-Piperidinylmethyl)phenyl]magnesium bromide is an organomagnesium compound commonly used as a Grignard reagent in organic synthesis. It is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable tool in the synthesis of various organic compounds.
Properties
IUPAC Name |
magnesium;1-(phenylmethyl)piperidine;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N.BrH.Mg/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;;/h3-4,7-8H,2,5-6,9-11H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZALNKSOIYDJE-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=[C-]C=C2.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrMgN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584311 | |
| Record name | Magnesium bromide 4-[(piperidin-1-yl)methyl]benzen-1-ide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480424-83-7 | |
| Record name | Magnesium bromide 4-[(piperidin-1-yl)methyl]benzen-1-ide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
[4-(1-Piperidinylmethyl)phenyl]magnesium bromide is typically prepared by the reaction of 4-(1-Piperidinylmethyl)phenyl bromide with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the reaction mixture from reacting with moisture or oxygen. The general reaction is as follows:
4-(1-Piperidinylmethyl)phenyl bromide+Mg→4-(1-Piperidinylmethyl)phenylmagnesium bromide
Industrial Production Methods
In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and inert atmosphere to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
[4-(1-Piperidinylmethyl)phenyl]magnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Oxidation: Can be oxidized to form corresponding phenols.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Solvents: Anhydrous THF, diethyl ether.
Oxidizing Agents: Oxygen, hydrogen peroxide.
Major Products
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Phenols: Formed from oxidation reactions.
Scientific Research Applications
[4-(1-Piperidinylmethyl)phenyl]magnesium bromide is used in various scientific research applications:
Chemistry: Synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Preparation of biologically active compounds and probes.
Medicine: Synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-(1-Piperidinylmethyl)phenyl]magnesium bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic center can attack electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. The molecular targets are typically carbonyl groups in aldehydes, ketones, and esters.
Comparison with Similar Compounds
Similar Compounds
- [4-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide
- [2-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide
- [1,3-Dioxolan-2-ylmethyl]magnesium bromide
Uniqueness
[4-(1-Piperidinylmethyl)phenyl]magnesium bromide is unique due to its specific structure, which imparts distinct reactivity and selectivity in organic synthesis. Its piperidine moiety provides steric and electronic effects that influence its reactivity compared to other Grignard reagents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
